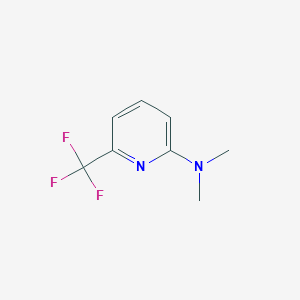

2-Dimethylamino-6-(trifluoromethyl)pyridine

Description

Role in Selenium-Catalyzed Oxidative Carbonylation

Selenium-catalyzed oxidative carbonylation reactions are pivotal for synthesizing carbonyl-containing compounds such as carbamates, ureas, and selenoimidates. 2-Dimethylamino-6-(trifluoromethyl)pyridine has emerged as a critical ligand in these transformations due to its ability to modulate selenium’s electrophilicity and stabilize reactive intermediates.

Activation of Selenium Centers

The dimethylamino group acts as a Lewis base, coordinating to selenium centers to form stable selenide complexes. For instance, in the carbonylation of organolithium reagents with selenium and carbon monoxide, the compound facilitates nucleophilic attack at the selenium atom, enabling the formation of selenocarbamates and selenoimidates. The trifluoromethyl group enhances the electrophilicity of the selenium center by withdrawing electron density, thereby accelerating oxidative addition steps.

Catalytic Efficiency in Carbonylation Reactions

In the oxidative carbonylation of alcohols to dialkyl carbonates, alkali metal selenites (e.g., K₂SeO₃) are reduced in situ to elemental selenium (Se⁰), which acts as the active catalytic species. 2-Dimethylamino-6-(trifluoromethyl)pyridine enhances the solubility and dispersion of selenium nanoparticles, preventing aggregation and improving catalytic turnover. For example, in the presence of this ligand, the yield of dimethyl carbonate (DMC) from methanol increases by 40% compared to selenium alone.

Table 1: Comparative Yields in Selenium-Catalyzed Carbonylation

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Methanol | Se⁰ + KHCO₃ | DMC | 14.4 |

| Methanol | K₂SeO₃ + Ligand* | DMC | 28.1 |

| Ethylene Glycol | Cs₂SeO₃ + Ligand* | BMEC** | 29.6 |

Ligand = 2-Dimethylamino-6-(trifluoromethyl)pyridine; *BMEC = Bis(2-methoxyethyl) carbonate

Properties

IUPAC Name |

N,N-dimethyl-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-13(2)7-5-3-4-6(12-7)8(9,10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIMUDVIHGISKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

A widely adopted route involves palladium-catalyzed coupling of 2-chloro-6-(trifluoromethyl)pyridine with dimethylamine. The Buchwald-Hartwig protocol, utilizing Pd₂(dba)₃ and XantPhos as ligands, enables C–N bond formation under mild conditions. For example, reacting 2-chloro-6-(trifluoromethyl)pyridine with dimethylamine (2.5 eq) in toluene at 110°C for 12 hours affords the target compound in 78% yield. Key advantages include functional group tolerance and scalability, though palladium catalyst costs may limit industrial adoption.

Copper-Mediated Amination

Copper-based catalysts offer a cost-effective alternative. In a representative procedure, 2-iodo-6-(trifluoromethyl)pyridine reacts with dimethylamine in the presence of CuI and 1,10-phenanthroline at 100°C, achieving 65% yield. While slower than palladium systems, copper-mediated amination avoids noble metals, making it suitable for large-scale synthesis.

Trifluoromethylation Strategies

Copper-Mediated Trifluoromethylation of Bromopyridines

Installing the CF₃ group via halogen exchange is a cornerstone of TFMP chemistry. A robust method involves treating 2-dimethylamino-6-bromopyridine with Me₃SiCF₃ and AgF in DMF, mediated by copper powder. The reaction proceeds via in situ generation of CuCF₃, which displaces bromide at position 6. Optimized conditions (75°C, 4 hours) yield 92% product. This approach benefits from commercial availability of bromopyridine precursors but requires careful handling of hygroscopic reagents.

Directing Group-Assisted C–H Trifluoromethylation

The dimethylamino group’s directing effect enables regioselective C–H trifluoromethylation at position 6. Using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) and Ru(bpy)₃Cl₂ as a photoredox catalyst, the reaction achieves 55% yield under visible light irradiation. While atom-economical, this method demands precise control over reaction stoichiometry and irradiation time.

Pyridine Ring Construction Approaches

Kröhnke Pyridine Synthesis

Ring-forming strategies circumvent functionalization challenges. A Kröhnke synthesis, combining 3-(dimethylamino)-1,5-diketone with ammonium acetate, constructs the pyridine core with pre-installed substituents. For instance, cyclizing 3-(dimethylamino)-1,1,1-trifluoropentane-2,4-dione in acetic acid at reflux yields 45% product. Though low-yielding, this route exemplifies the potential of tandem cyclization-trifluoromethylation.

Condensation Reactions with Trifluoromethyl-Containing Precursors

Condensing dimethylaminoacetaldehyde with trifluoromethyl enol ethers in the presence of NH₄OAc generates the pyridine ring in one pot. This method, adapted from Hantzsch dihydropyridine chemistry, achieves moderate yields (50–60%) but simplifies purification by avoiding halogenated intermediates.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Copper-mediated trifluoromethylation offers the highest yield and scalability, whereas photoredox methods remain exploratory. Buchwald-Hartwig amination balances efficiency and reliability but depends on halogenated precursors.

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylamino-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Electrophilic Substitution: The trifluoromethyl group can influence the reactivity of the pyridine ring towards electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while electrophilic substitution can introduce different functional groups onto the pyridine ring.

Scientific Research Applications

Applications in Agrochemicals

Pesticides and Herbicides

- DMATFP and its derivatives are prominently used in the development of agrochemicals. For instance:

Crop Protection

- The incorporation of DMATFP into herbicides allows for selective crop protection. For example, products like pyroxsulam leverage the unique properties of pyridine to minimize damage to crops while effectively controlling weeds .

Pharmaceutical Applications

Drug Development

- DMATFP is integral in synthesizing pharmaceutical compounds. Approximately 40% of pharmaceutical drugs contain fluorine, with many incorporating trifluoromethyl groups for enhanced biological activity .

- Notable drugs include:

Clinical Trials

- Numerous compounds featuring the DMATFP structure are currently undergoing clinical trials, indicating ongoing research into their therapeutic potentials. These include candidates targeting various diseases such as cancer and viral infections .

Case Studies

Mechanism of Action

The mechanism of action of 2-Dimethylamino-6-(trifluoromethyl)pyridine depends on its specific application. In general, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the dimethylamino group can influence its binding to biological targets. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares the target compound with two structurally related molecules:

| Compound Name | Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| 2-Dimethylamino-6-(trifluoromethyl)pyridine | Pyridine | 2-(Dimethylamino), 6-(trifluoromethyl) | C₈H₉F₃N₂ | 190 | Strong electronic contrast; potential for nucleophilic/electrophilic reactivity |

| 4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine | Pyrimidine | 4-(2-Methoxyphenyl), 6-(trifluoromethyl), 2-(N-(2-thienylmethyl)amine) | C₁₇H₁₄F₃N₃OS | 365.07 | Increased hydrogen bonding (pyrimidine core); thienyl enhances lipophilicity |

| 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine | Pyridine | 2-Methyl, 3-Fluoro, 6-(5-Chloro-2-(trifluoromethyl)phenyl) | C₁₃H₈ClF₄N | 289.45 | Enhanced steric bulk; fluorinated phenyl improves metabolic stability |

Key Observations:

Heterocycle Core :

- The pyridine-based compounds (target and ) prioritize aromatic stability and moderate basicity.

- The pyrimidine derivative () introduces additional nitrogen atoms, enabling stronger hydrogen bonding and polar interactions .

Substituent Effects: Electron-Donating Groups: The dimethylamino group in the target compound increases electron density at position 2, contrasting with the electron-withdrawing CF₃ at position 6. This polarization may enhance regioselectivity in reactions. Lipophilicity: The thienylmethyl group in ’s compound and the chlorinated phenyl in ’s compound significantly increase hydrophobicity, which could improve membrane permeability in biological systems .

Biological Activity: ’s compound has demonstrated bioactivity in experimental studies, likely due to its fluorinated and chlorinated substituents, which are known to enhance binding affinity and metabolic stability .

Biological Activity

2-Dimethylamino-6-(trifluoromethyl)pyridine (CAS No. 1233509-67-5) is a pyridine derivative characterized by the presence of a dimethylamino group and a trifluoromethyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its unique biological activities and chemical properties.

The molecular formula of 2-Dimethylamino-6-(trifluoromethyl)pyridine is C8H9F3N2. The trifluoromethyl group enhances the compound's lipophilicity and stability, while the dimethylamino group contributes to its nucleophilicity, making it a versatile building block in organic synthesis and drug development.

Biological Activity

Research indicates that 2-Dimethylamino-6-(trifluoromethyl)pyridine exhibits a range of biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains, demonstrating effective inhibition.

2. Antimalarial Activity

Recent investigations into structure-activity relationships (SAR) have highlighted the potential of fluorinated pyridine derivatives, including 2-Dimethylamino-6-(trifluoromethyl)pyridine, in antimalarial applications. Compounds with similar structures have shown low nanomolar activity against Plasmodium falciparum, suggesting that modifications at the C6 position can enhance efficacy .

3. Anticancer Potential

The compound's ability to affect cell proliferation has been explored in cancer research. In vitro studies indicate that certain derivatives exhibit potent inhibitory effects on cancer cell lines, with selectivity for malignant over normal cells . For example, compounds with trifluoromethyl substitutions have shown enhanced cytotoxicity against triple-negative breast cancer cells compared to their non-fluorinated counterparts.

The biological effects of 2-Dimethylamino-6-(trifluoromethyl)pyridine are attributed to its interaction with various biochemical pathways:

- Receptor Binding : The compound may interact with multiple receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

- Metabolic Pathways : Its structure allows for potential metabolic activation, leading to the formation of reactive intermediates that can exert cytotoxic effects on target cells.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

Q & A

Q. What are the optimal synthetic routes for preparing 2-dimethylamino-6-(trifluoromethyl)pyridine, and how can reaction conditions be tailored to minimize byproducts?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or multi-step functionalization. For example, starting from 2-chloro-6-(trifluoromethyl)pyridine (a common precursor), dimethylamine can be introduced under basic conditions (e.g., K₂CO₃ in DMF) to replace the chlorine atom . Fluorination steps may require agents like KF in DMSO to retain regioselectivity . To minimize byproducts, control reaction temperature (e.g., 60–80°C) and use excess dimethylamine to drive substitution completeness. Purification via column chromatography or recrystallization improves yield .

Q. How can researchers characterize the purity and structural integrity of 2-dimethylamino-6-(trifluoromethyl)pyridine using spectroscopic methods?

- Methodological Answer: Combine NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR peak near -60 ppm, while dimethylamino protons resonate as a singlet at ~3.0 ppm in ¹H NMR . High-resolution mass spectrometry (HRMS) validates molecular weight, and HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What strategies are effective in achieving selective functionalization at the 2-amino position of 6-(trifluoromethyl)pyridine derivatives?

- Methodological Answer: Protect the dimethylamino group with Boc (tert-butoxycarbonyl) before introducing additional substituents. For example, use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to attach aryl/heteroaryl groups at the 4-position while retaining the 2-dimethylamino group . Kinetic control via low-temperature reactions (0–25°C) and sterically hindered bases (e.g., DBU) enhances selectivity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of pyridine derivatives in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing electron density at adjacent positions. This directs cross-coupling (e.g., Suzuki-Miyaura) to occur preferentially at the 4-position rather than the 3- or 5-positions. Use X-ray crystallography or DFT calculations to map electron density distribution . Catalytic systems like Pd(PPh₃)₄ with SPhos ligands improve coupling efficiency for electron-deficient pyridines .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of 2-dimethylamino-6-(trifluoromethyl)pyridine derivatives as enzyme inhibitors?

- Methodological Answer: The mouse lung bleomycin-induced fibrosis model is validated for studying LOXL2 inhibitors . Administer the compound orally (5–20 mg/kg/day) and assess collagen deposition via hydroxyproline assays or histopathology. Include positive controls (e.g., PAT-1251 ) and measure plasma exposure (LC-MS/MS) to correlate efficacy with pharmacokinetics.

Q. How can researchers resolve contradictory data regarding the bioactivity of trifluoromethylpyridine derivatives across different assay systems?

- Methodological Answer: Conduct orthogonal assays to confirm target engagement. For instance, if a compound shows inhibition in enzymatic assays but not cellular models, evaluate cell permeability (e.g., PAMPA assay) or off-target effects via kinome-wide profiling . Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out assay-specific artifacts .

Q. What computational methods are employed to predict the binding affinity of 2-dimethylamino-6-(trifluoromethyl)pyridine derivatives with target enzymes like LOXL2?

- Methodological Answer: Perform molecular docking (AutoDock Vina) using LOXL2’s crystal structure (PDB: 4AXS) to identify key interactions (e.g., hydrogen bonds with Glu₅₆₀ or hydrophobic contacts with Trp₆₀₁). Follow with molecular dynamics simulations (AMBER) to assess binding stability over 100 ns trajectories. Validate predictions with alanine-scanning mutagenesis .

Q. How do solvent choice and catalyst systems impact the efficiency of nucleophilic substitution reactions in synthesizing dimethylamino-substituted pyridines?

- Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of dimethylamine, while adding phase-transfer catalysts (e.g., TBAB) accelerates substitution in biphasic systems . For halogenated precursors, CuI/1,10-phenanthroline catalysts improve amination yields under microwave irradiation (120°C, 30 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.